molecular formula C11H13BrO3 B3109707 Ethyl 2-(2-bromoethoxy)benzoate CAS No. 174909-11-6

Ethyl 2-(2-bromoethoxy)benzoate

Cat. No.: B3109707
CAS No.: 174909-11-6
M. Wt: 273.12 g/mol
InChI Key: CFOPLYVFYXLIRK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromoethoxy)benzoate is an organic compound with the molecular formula C11H13BrO3 It is a benzoate ester derivative, where the ethyl group is attached to the benzoate moiety through a 2-(2-bromoethoxy) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-bromoethoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromoethanol with ethyl 2-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

    Step 1: 2-Bromoethanol is reacted with ethyl 2-hydroxybenzoate.

    Step 2: The mixture is heated under reflux with a base (e.g., potassium carbonate) in an organic solvent.

    Step 3: The product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles, such as using environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromoethoxy)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-(2-bromoethoxy) group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethoxybenzoate derivatives.

    Ester Hydrolysis: Formation of 2-(2-bromoethoxy)benzoic acid and ethanol.

    Oxidation: Formation of oxidized benzoate derivatives.

Scientific Research Applications

Ethyl 2-(2-bromoethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzoate derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromoethoxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release active metabolites. The compound’s interactions with enzymes, receptors, or nucleic acids can modulate various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(2-bromoethoxy)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-(2-chloroethoxy)benzoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    Ethyl 2-(2-iodoethoxy)benzoate: Contains an iodine atom, which can influence its chemical and biological properties.

    Ethyl 2-(2-fluoroethoxy)benzoate: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 2-(2-bromoethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-14-11(13)9-5-3-4-6-10(9)15-8-7-12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOPLYVFYXLIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656141
Record name Ethyl 2-(2-bromoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174909-11-6
Record name Ethyl 2-(2-bromoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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